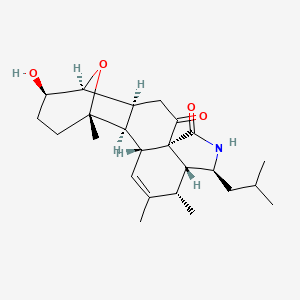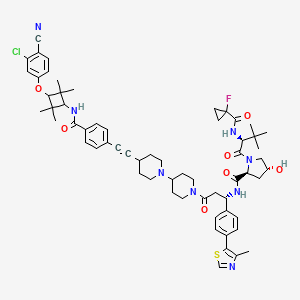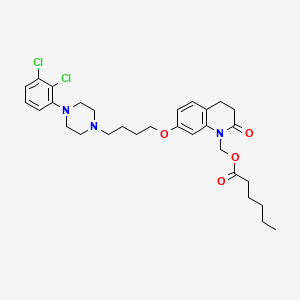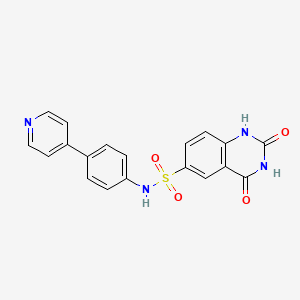
Aspergillin PZ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspergillin PZ es un novedoso isoindol-alcaloide derivado del hongo Aspergillus awamori. Este compuesto ha atraído una atención significativa debido a su estructura única y sus potenciales bioactividades, que incluyen propiedades antimicrobianas y citotóxicas .
Mecanismo De Acción
El mecanismo de acción de Aspergillin PZ implica su interacción con objetivos moleculares y vías específicas. Induce una deformación moderada de las conidias en ciertos hongos, lo que sugiere su papel en la interrupción de las estructuras celulares de los hongos . Además, sus efectos citotóxicos en las células cancerosas se atribuyen a su capacidad de interferir con los procesos celulares, lo que lleva a la muerte celular .
Compuestos Similares:
Trichoderone B: Otro aspochalasan pentacíclico con bioactividades similares.
Terphenyllin: Conocido por sus propiedades antioxidantes y antimicrobianas.
Unicidad: this compound destaca por su estructura única de isoindol-alcaloide y sus potentes bioactividades. Si bien compuestos similares como Trichoderone B y Terphenyllin comparten algunas bioactividades, las características estructurales específicas de this compound y sus vías de síntesis lo convierten en un compuesto distinto y valioso para la investigación y posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Aspergillin PZ is known to interact with several biomolecules, inducing moderate deformation in the conidia of Pyricularia oryzae
Cellular Effects
This compound has been found to exhibit cytotoxic activity, showing a similar cytotoxic profile and a low potency against human tumor cell lines . It also has antioxidant properties, as determined by measuring the level of DPPH free radical scavenging .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Aspergillin PZ implica un enfoque biomimético, que comienza con el divinil carbinol. El proceso incluye una reacción de Diels-Alder a alta presión, la cual es conocida por su alta regio y estereo selectividad. La síntesis procede a través de 13 pasos, culminando en la formación de la intrincada estructura pentacíclica aspochalasan .
Métodos de Producción Industrial: La producción industrial de this compound se logra principalmente a través de la fermentación a gran escala de Aspergillus awamori. El proceso de fermentación es seguido por una purificación guiada por la actividad para aislar el compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: Aspergillin PZ experimenta diversas reacciones químicas, que incluyen:
Oxidación: Catalizada por oxidasas, lo que lleva a la formación de grupos funcionales altamente oxidados.
Reducción: Implica la reducción de grupos funcionales específicos dentro de la molécula.
Sustitución: Reacciones donde los grupos funcionales son reemplazados por otros grupos bajo condiciones específicas.
Reactivos y Condiciones Comunes:
Oxidación: A menudo implica el uso de agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.
Reducción: Típicamente emplea agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Utiliza reactivos como halógenos o nucleófilos bajo condiciones controladas.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, que pueden exhibir diferentes bioactividades .
Aplicaciones Científicas De Investigación
Aspergillin PZ tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Comparación Con Compuestos Similares
Trichoderone B: Another pentacyclic aspochalasan with similar bioactivities.
Terphenyllin: Known for its antioxidant and antimicrobial properties.
Uniqueness: Aspergillin PZ stands out due to its unique isoindole-alkaloid structure and its potent bioactivities. While similar compounds like Trichoderone B and Terphenyllin share some bioactivities, this compound’s specific structural features and synthesis pathways make it a distinct and valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZDMONQDXTWHN-XLFKICHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)
![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)




![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)



![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)
![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)

